molecular formula C18H18O4S B154148 Phenol, 4,4'-sulfonylbis[2-(2-propenyl)- CAS No. 41481-66-7

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

Cat. No. B154148
CAS RN: 41481-66-7
M. Wt: 330.4 g/mol
InChI Key: MTMKZABGIQJAEX-UHFFFAOYSA-N
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Description

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-, is a chemical compound that has been the subject of various studies due to its potential applications in materials science and organic synthesis. The compound features a sulfonyl group linking two phenolic structures, each with an allyl side chain, which can be involved in further chemical reactions.

Synthesis Analysis

The synthesis of related sulfonated aromatic compounds has been demonstrated in several studies. For instance, a novel side-chain-sulfonated aromatic diamine was synthesized for the creation of sulfonated copolyimides, which displayed good solubility and high thermal stability . Another study reported the sulfonylation of the benzylic C-H bond through a three-component reaction involving aryldiazonium tetrafluoroborates, 4-methylphenols, and sodium metabisulfite under photocatalysis . These methods highlight the versatility of sulfonated phenolic compounds in synthesis.

Molecular Structure Analysis

The molecular and crystal structure of related sulfonated phenolic compounds has been elucidated using X-ray diffraction. For example, the structure of S,S-[sulfonylbis(1,4-phenylene)] di(thiobenzoate) was determined, revealing an asymmetric molecule with thiobenzoate substituents in syn and anti configurations relative to the central sulfonyl groups . Similarly, the crystal structure of 2,2'-Sulfinyl-bis(4-methyl phenol) and its thio derivative were confirmed by single crystal x-ray diffraction .

Chemical Reactions Analysis

The reactivity of sulfonated phenolic compounds has been explored in various chemical reactions. Acid-catalyzed reactions of phenols with N-(4,4-diethoxybutyl)sulfonamides have been used to synthesize 2-aryl-1-sulfonylpyrrolidines . Additionally, the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols has been investigated, providing insights into the mechanisms of sulfonation reactions .

Physical and Chemical Properties Analysis

Sulfonated phenolic compounds exhibit a range of physical and chemical properties. The synthesized sulfonated copolyimides from the first study showed high mechanical strength and proton conductivity, which are important for applications such as fuel cell membranes . The study on the crystal structure of sulfonated phenols also provided information on the potential for rotation around certain bonds, which could affect the crystallinity of polymers containing these segments .

Scientific Research Applications

1. Temperature-Sensitive Developer

  • Summary of Application : This compound is used as a temperature-sensitive developer. It has excellent heat and humidity resistance and prevents substrate color bleeding .
  • Methods of Application : The raw material 4,4’-diallyldiphenylsulfone is heated to 195-210°C under the protection of inert gas and undergoes a reaction in the presence of a heterocyclic compound and an amino compound to prepare the 4,4’-sulfonylbis [2- (2-propenyl)]phenol .

2. Intermediate in Polymer Reactions

  • Summary of Application : This compound is used as an intermediate in polymer reactions to prepare epoxy resins and polyether sulfone (PES) materials .
  • Results or Outcomes : The outcomes of these reactions are epoxy resins and PES materials, which have various applications in industries .

3. Internal Coatings of Food and Drink Cans

  • Summary of Application : This compound is used in the internal coatings of food and drink cans .
  • Results or Outcomes : The use of this compound in the internal coatings of cans can help to preserve the quality and safety of the food and drink contained within .

4. Dye Fixer

  • Summary of Application : This compound is used as a dye fixer in the textile industry .
  • Results or Outcomes : The use of this compound as a dye fixer can help to improve the colorfastness of dyed textiles .

5. Flame Retardant

  • Summary of Application : This compound is used as a flame retardant in polymeric textile clothing .
  • Results or Outcomes : The use of this compound as a flame retardant can help to improve the fire safety of textiles .

6. Preparation of Microcapsules

  • Summary of Application : Bis(3-allyl-4-hydroxyphenyl)sulfone, a derivative of the compound, has been used in the preparation of microcapsules for light-thermal sensitive imaging systems .
  • Results or Outcomes : The use of this compound in the preparation of microcapsules can help to create light-thermal sensitive imaging systems .

7. Developer in Thermal Paper

  • Summary of Application : This compound is used as a developer in thermal paper .
  • Results or Outcomes : The use of this compound as a developer in thermal paper can help to improve the quality and durability of the print .

8. Preparation of Epoxy Resins

  • Summary of Application : This compound is used in the preparation of epoxy resins .
  • Results or Outcomes : The outcomes of these reactions are epoxy resins, which have various applications in industries .

9. Preparation of Polyether Sulfone (PES) Materials

  • Summary of Application : This compound is used in the preparation of polyether sulfone (PES) materials .
  • Results or Outcomes : The outcomes of these reactions are PES materials, which have various applications in industries .

properties

IUPAC Name

4-(4-hydroxy-3-prop-2-enylphenyl)sulfonyl-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4S/c1-3-5-13-11-15(7-9-17(13)19)23(21,22)16-8-10-18(20)14(12-16)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMKZABGIQJAEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9047598
Record name 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Phenol, 4,4'-sulfonylbis[2-(2-propenyl)-

CAS RN

41481-66-7
Record name 4,4′-Sulfonylbis[2-(2-propen-1-yl)phenol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41481-66-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-sulfonylbis(2-(2-propen-1-yl)-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041481667
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-sulfonylbis[2-(2-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Sulfonylbis[2-(prop-2-en-1-yl)phenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9047598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2'-diallyl-4,4'-sulfonyldiphenol
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Crump, T Sharin, S Chiu… - Environmental …, 2021 - Wiley Online Library
An avian in vitro screening approach was used to determine the effects of 21 bisphenol A (BPA) alternatives. Cytotoxicity and dysregulation of genes associated with estrogen response …
Number of citations: 3 setac.onlinelibrary.wiley.com

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